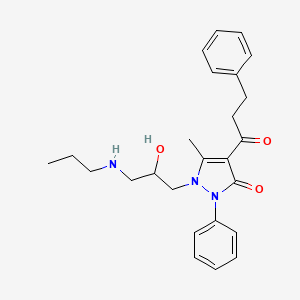
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- is a complex organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step organic reactions. Common starting materials include hydrazines and β-diketones. The reaction conditions often require acidic or basic catalysts, and the process may involve heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the scalability of the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3H-Pyrazol-3-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their enzyme inhibition properties.
Medicine: Investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action for 3H-Pyrazol-3-one derivatives often involves interaction with specific enzymes or receptors in the body. These compounds can inhibit or activate molecular pathways, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure of the compound.
相似化合物的比较
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenazone: Used as an analgesic and antipyretic.
Metamizole: A non-opioid analgesic and antipyretic.
Uniqueness
What sets 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
属性
CAS 编号 |
214603-84-6 |
|---|---|
分子式 |
C25H31N3O3 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one |
InChI |
InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3 |
InChI 键 |
MVBHWZHXSXDVEV-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



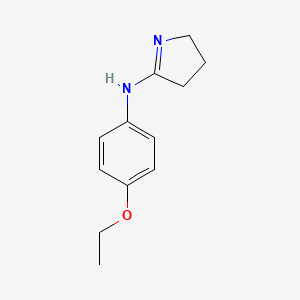

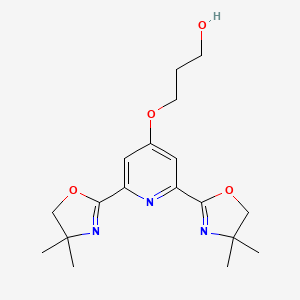

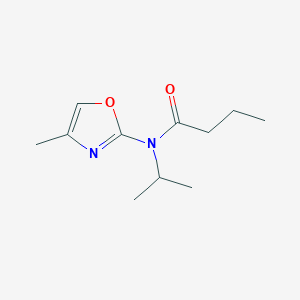

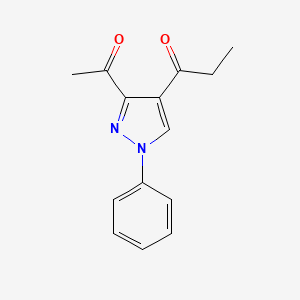

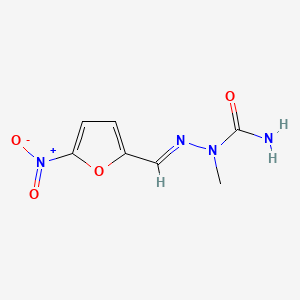
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)


